N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Description
N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a pyrrolidinone ring, and a benzenesulfonamide group
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-18-7-4-14-20(18)16-8-10-17(11-9-16)24(22,23)19-13-12-15-5-2-1-3-6-15/h5,8-11,19H,1-4,6-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLOWJXFZOJJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclohexenyl ethylamine intermediate: This step involves the reaction of cyclohexene with ethylamine under specific conditions to form the intermediate.
Introduction of the benzenesulfonamide group: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonamide group.
Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrrolidinone ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of both the pyrrolidinone ring and the benzenesulfonamide group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
